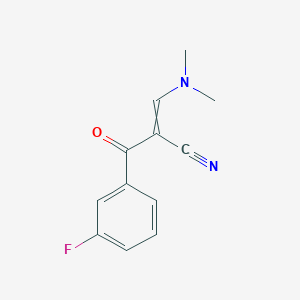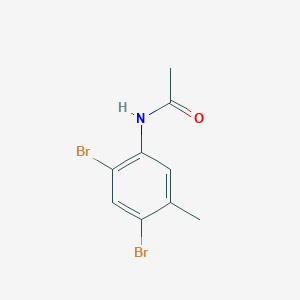![molecular formula C11H20O2 B14002510 2-[(Cyclooctyloxy)methyl]oxirane CAS No. 21324-95-8](/img/structure/B14002510.png)
2-[(Cyclooctyloxy)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Cyclooctyloxy)methyl]oxirane is an organic compound with the molecular formula C11H20O2. It belongs to the class of oxiranes, which are three-membered cyclic ethers also known as epoxides. This compound is characterized by the presence of a cyclooctyl group attached to the oxirane ring via a methylene bridge. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclooctyloxy)methyl]oxirane typically involves the reaction of cyclooctanol with an epoxidizing agent. One common method is the reaction of cyclooctanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of a cyclooctyl ether intermediate, which then undergoes intramolecular cyclization to form the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic epoxidation of cyclooctene using peracids or hydrogen peroxide in the presence of a catalyst. This method offers a more efficient and scalable route for the production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Cyclooctyloxy)methyl]oxirane undergoes a variety of chemical reactions, primarily due to the reactivity of the oxirane ring. These reactions include:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-hydroxy ethers, amines, and thioethers, respectively.
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the oxirane ring can yield alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
β-Hydroxy Ethers: Formed from the ring-opening reaction with alcohols.
β-Hydroxy Amines: Formed from the ring-opening reaction with amines.
Diols: Formed from the oxidation of the oxirane ring.
Aplicaciones Científicas De Investigación
2-[(Cyclooctyloxy)methyl]oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism of action of 2-[(Cyclooctyloxy)methyl]oxirane primarily involves the ring-opening reactions of the oxirane ring. The high ring strain in the three-membered ring makes it highly susceptible to nucleophilic attack. The reaction typically proceeds via an S_N2 mechanism, where the nucleophile attacks the less substituted carbon of the oxirane ring, leading to the formation of a new bond and the opening of the ring.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl Oxirane: A smaller oxirane compound with a methyl group instead of a cyclooctyl group.
2-[(2-Chlorophenoxy)methyl]oxirane: Contains a chlorophenoxy group instead of a cyclooctyl group.
2-[(3-Methylphenoxy)methyl]oxirane: Contains a methylphenoxy group instead of a cyclooctyl group.
Uniqueness
2-[(Cyclooctyloxy)methyl]oxirane is unique due to the presence of the cyclooctyl group, which imparts different steric and electronic properties compared to smaller or more rigid substituents. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of specialized organic molecules.
Propiedades
Número CAS |
21324-95-8 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
2-(cyclooctyloxymethyl)oxirane |
InChI |
InChI=1S/C11H20O2/c1-2-4-6-10(7-5-3-1)12-8-11-9-13-11/h10-11H,1-9H2 |
Clave InChI |
SCJXYYREAPHXLL-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


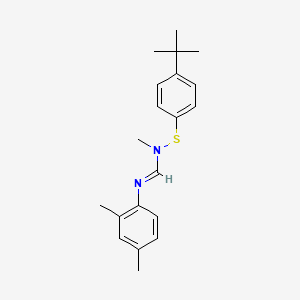
![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)
![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide](/img/structure/B14002452.png)
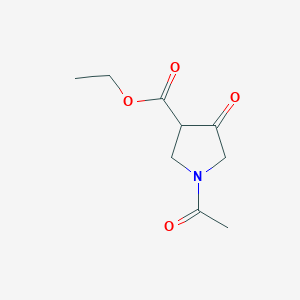

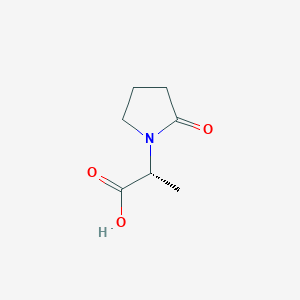
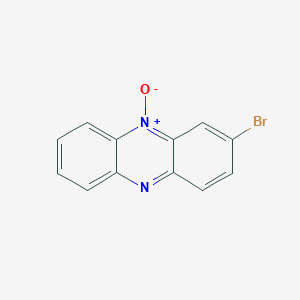
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
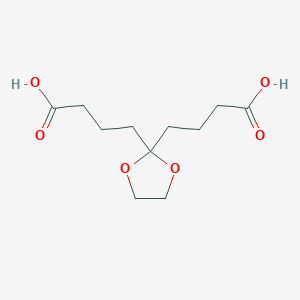
![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)
